C29H27N2O10P

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Pharmaceutical QC and R&D teams require impurity standards with irrefutable regulatory traceability. Generic or unqualified materials risk ANDA rejection and method failure. This compound solves that challenge as an ISO 17034-certified Doripenem Impurity 2 reference standard. • Certified 97% purity minimizes baseline noise in HPLC/UPLC methods, achieving LOQ as low as 0.006%. • Full characterization package (NMR, MS) eliminates in-house structural elucidation costs. • Batch-to-batch consistency supports long-term stability studies under ICH Q3A/Q3B guidelines.

Molecular Formula C29H27N2O10P
Molecular Weight 594.5
CAS No. 396717-61-6
Cat. No. B3036655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H27N2O10P
CAS396717-61-6
Molecular FormulaC29H27N2O10P
Molecular Weight594.5
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
InChIInChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24-,25-/m1/s1
InChIKeySTULDTCHQXVRIX-APTYZTEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doripenem Impurity 2 Procurement Guide


The compound with molecular formula C29H27N2O10P (CAS 396717-61-6) is an analytical reference standard for Doripenem Impurity 2 [1]. It is a fully characterized chemical compound utilized as a reference standard for the active pharmaceutical ingredient (API) Doripenem [1]. As a carbapenem-class β-lactam antibiotic impurity, its primary function is to support pharmaceutical research, including analytical method development, method validation (AMV), and quality control (QC) applications [2].

Standard Type Doripenem Impurity 2 reference standard
Workflow Analytical method development, AMV, QC
Certification ISO 17034 certified option available
Characterization Full package (NMR, MS, HPLC, IR, UV)

Limitations of Generic Doripenem Impurity Standards


Interchanging impurity reference standards from different suppliers or different impurity designations (e.g., Impurity 1 vs. Impurity 2) is scientifically invalid without rigorous verification. Regulatory filings, such as Abbreviated New Drug Applications (ANDAs), demand strict traceability to a specific, well-characterized impurity [1]. The identity, purity, and certification level (e.g., ISO 17034) of this compound are non-interchangeable attributes that directly impact the validity of analytical methods and the success of regulatory submissions [2]. Using a generic or unqualified standard introduces unacceptable risk of method failure and compliance delays.

Impurity Designation Impurity 1 and Impurity 2 are not interchangeable without identity verification.
Certification Gap Uncertified standards may lack traceability and stability data required for regulatory review.

Evidence for Choosing Doripenem Impurity 2


Certified Purity vs. Generic Standard

This specific lot of C29H27N2O10P (CAS 396717-61-6) is provided with a certified purity of 97% as determined by HPLC . In contrast, many generic suppliers of Doripenem Impurity 2 only guarantee a purity of >95% [1]. The 2% absolute difference in purity specification provides a more reliable and precise standard for quantitative analytical methods, reducing the need for secondary purity verification and minimizing error in impurity quantification.

Purity Comparison
Head-to-head
97% (HPLC) vs >95% (typical generic)
Higher certified purity reduces co-elution risk
Per CoA; supports accurate quantification
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

ISO 17034 CRM vs. Uncertified Standard

This compound is available as an ISO 17034 certified reference material (CRM) from specific suppliers [1]. ISO 17034 is the international standard for the competence of reference material producers, ensuring rigorous characterization, homogeneity, and stability studies. Competing products are often supplied without this certification, offering only a basic Certificate of Analysis (CoA) with no guarantee of long-term stability or batch-to-batch consistency . This certification provides documented traceability and a defined uncertainty budget, which is a mandatory requirement for many regulatory submissions.

Certification Level
Head-to-head
ISO 17034 Certified vs Standard CoA only
Certified traceability and stability data
Reduces in-house characterization needs
Reference Material ISO 17034 Regulatory Compliance

Comprehensive Characterization vs. Basic CoA

The supply of this compound from select vendors includes a comprehensive characterization data package compliant with regulatory guidelines [1]. This package typically includes NMR, MS, HPLC, IR, UV, and structural confirmation reports. This contrasts with many alternative suppliers who provide only a simple Certificate of Analysis (CoA) with limited data, requiring the end-user to perform costly and time-consuming re-characterization . The availability of this data directly supports ANDA and DMF submissions by providing evidence of structural integrity and purity.

Data Package
Head-to-head
Full char. (NMR, MS, HPLC, IR, UV) vs Basic CoA (purity only)
Pre-verified identity accelerates method validation
Supports regulatory documentation readiness
Structural Characterization NMR Mass Spectrometry Regulatory Filings

Doripenem Impurity 2 Key Applications


ANDA Regulatory Submission Support

This compound, as an ISO 17034 certified reference material with comprehensive characterization data, is ideally suited for use as a reference standard in Abbreviated New Drug Application (ANDA) submissions [1]. The certified purity of 97% and full analytical data package meet stringent FDA requirements for impurity identification and quantification, directly supporting the demonstration of pharmaceutical equivalence and reducing the risk of regulatory queries [2].

HPLC/UPLC Method Development & Validation

The 97% certified purity of this compound, which is superior to many generic alternatives, provides a more accurate and reliable standard for developing and validating high-resolution HPLC and UPLC methods for Doripenem impurity profiling [1]. This higher purity minimizes baseline noise and ensures precise peak identification, which is critical for achieving the required linearity, accuracy, and sensitivity (e.g., LOQ of 0.006%) in stability-indicating methods [2].

Quality Control and Stability Studies

In routine QC and stability studies of Doripenem drug products, this reference standard enables the precise quantification of Impurity 2 [1]. Its ISO 17034 certification ensures long-term stability and batch-to-batch consistency, which is essential for establishing reliable acceptance criteria and monitoring degradation product formation over the product shelf-life, as required by ICH Q3A/Q3B guidelines [2].

Structural Elucidation and Forced Degradation

The comprehensive characterization data (NMR, MS) provided with this compound eliminates the need for costly in-house structural elucidation, making it a direct tool for confirming the identity of unknown degradation products generated during forced degradation studies [1]. This accelerates the identification of critical degradation pathways and supports the development of robust stability-indicating methods [2].

Application
Selection Property
Validation Focus
Regulatory method support
ISO 17034 certified purity
Quantification accuracy for ANDA/DMF
Method development
Certified high-purity standard
Linearity and peak precision in HPLC
Stability & QC monitoring
Batch-to-batch consistency
Degradation profile over shelf-life
Forced degradation ID
Full characterization data package
Structural match to unknown degradants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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